8-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Description
The compound “8-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule that contains a pyrimidine ring and a trifluoromethyl group . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The trifluoromethyl group (-CF3) is a functional group in organofluorines that has a formal charge of -1 and is often used in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For instance, if it’s intended for use as a pharmaceutical, the mechanism of action would depend on the biological target of the compound . Without specific information on the intended use or biological activity of this compound, it’s difficult to provide a detailed analysis of its mechanism of action .
Future Directions
The future directions for research on this compound would depend on its intended use and observed properties. If it shows promising biological activity, it could be further developed and optimized as a pharmaceutical . Alternatively, if it has unique physical or chemical properties, it could be studied for potential applications in materials science or other fields .
Properties
IUPAC Name |
8-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N5O2/c13-12(14,15)7-1-4-16-9(17-7)20-5-2-11(3-6-20)8(21)18-10(22)19-11/h1,4H,2-3,5-6H2,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILAVKVFSGTYEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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